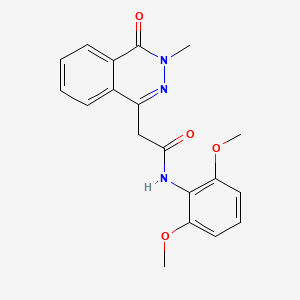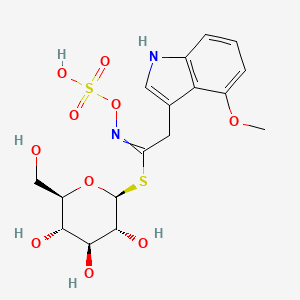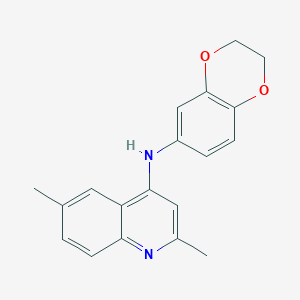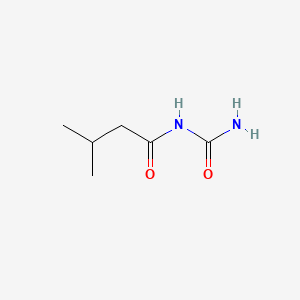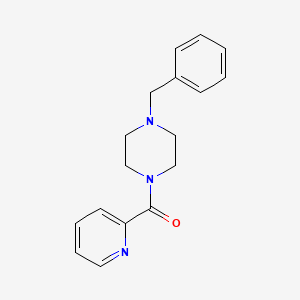
Piberaline
Übersicht
Beschreibung
Es wurde in den 1980er Jahren entwickelt und ist für seine stimulierenden und antidepressiven Wirkungen bekannt, die hauptsächlich auf seinen aktiven Metaboliten, Benzylpiperazin, zurückzuführen sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Piberalin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Weg beinhaltet die Reaktion von 2-Chlorpyridin mit 1-Benzylpiperazin und Kohlenmonoxid . Ein weiteres Verfahren verwendet Picolinsäure und 1-Benzylpiperazin . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Triethylamin, 1,1'-Bis(diphenylphosphino)ferrocen und Bis(benzonitril)palladium(II)dichlorid in Toluol bei 130 °C unter hohem Druck für etwa 20 Stunden .
Industrielle Produktionsmethoden
Die industrielle Produktion von Piberalin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen gewährleistet höhere Ausbeuten und Reinheit des Endprodukts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piberaline can be synthesized through several methods. One common route involves the reaction of 2-chloropyridine with 1-benzylpiperazine and carbon monoxide . Another method involves the use of picolinic acid and 1-benzylpiperazine . The reaction conditions typically include the use of triethylamine, 1,1’-bis(diphenylphosphino)ferrocene, and bis(benzonitrile)palladium(II) dichloride in toluene at 130°C under high pressure for about 20 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Piberalin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Piberalin kann zu seinen entsprechenden N-Oxid-Derivaten oxidiert werden.
Reduktion: Reduktion von Piberalin kann zur Bildung seiner reduzierten Amin-Derivate führen.
Substitution: Piberalin kann Substitutionsreaktionen, insbesondere am Piperazinring, eingehen, um verschiedene substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von Alkylhalogeniden oder Acylchloriden unter basischen Bedingungen.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören N-Oxid-Derivate, reduzierte Amin-Derivate und verschiedene substituierte Piperazinverbindungen .
Wissenschaftliche Forschungsanwendungen
Industrie: Piberalin-Derivate werden bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Piberalin übt seine Wirkungen hauptsächlich durch seinen aktiven Metaboliten Benzylpiperazin aus. Benzylpiperazin wirkt als Freisetzungsagens für Serotonin, Noradrenalin und Dopamin und führt zu erhöhten Spiegeln dieser Neurotransmitter im Gehirn. Diese Wirkung soll zu seinen stimulierenden und antidepressiven Wirkungen beitragen .
Wirkmechanismus
Piberaline exerts its effects primarily through its active metabolite, benzylpiperazine. Benzylpiperazine acts as a releasing agent for serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain. This action is thought to contribute to its stimulant and antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Piberalin ist eng verwandt mit anderen Piperazin-basierten Verbindungen, wie zum Beispiel:
Einzigartigkeit
Die Einzigartigkeit von Piberalin liegt in seiner spezifischen chemischen Struktur und seiner Fähigkeit, Benzylpiperazin als aktiven Metaboliten zu produzieren, was maßgeblich zu seinen pharmakologischen Wirkungen beiträgt .
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(16-8-4-5-9-18-16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFUBYYADABEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192751 | |
| Record name | Piberaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39640-15-8 | |
| Record name | Piberaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39640-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piberaline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039640158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piberaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIBERALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M09P36809 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



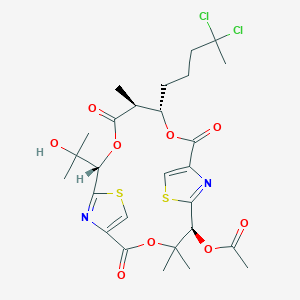
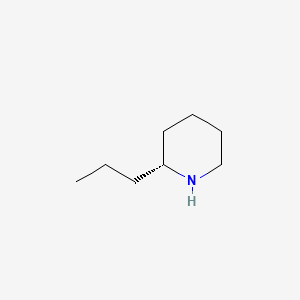
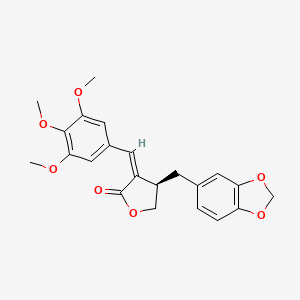
![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)
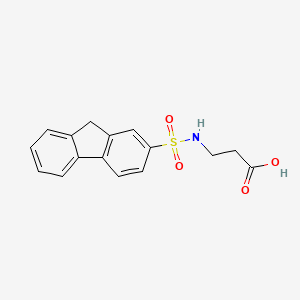
![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)
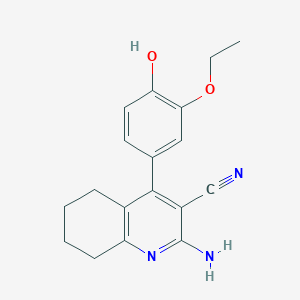
![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)
